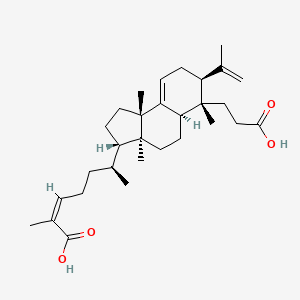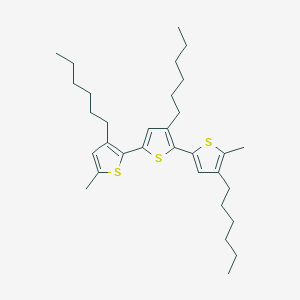
3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-8-Methoxy-7-(2-Methyl-1-piperazinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex that crystallizes in the monoclinic space group P21/c . It is a resonance hybrid with an almost tetrahedral boron which produces a 6-membered ring . It is used as a starting material for fundamental drug research and development activities .
Synthesis Analysis
The title complex was directly obtained from refluxing acid in a slight excess of borontrifluoride etherate in THF in the presence of an organic or inorganic base for 24–48 hours . The product was obtained as an off-white crystalline solid with crystals of suitable size and quality for single crystal X-ray diffraction analysis .Molecular Structure Analysis
The complex crystallizes in the monoclinic space group P21/c, with dimensions a = 11.43400(10) Å, b = 9.16420(10) Å, c = 13.8745(2) Å, β = 106.6470(10)º, V = 1392.89(3) Å3, and Z = 4 . It is a resonance hybrid with an almost tetrahedral boron which produces a 6-membered ring .Chemical Reactions Analysis
The title complex was directly obtained from refluxing acid in a slight excess of borontrifluoride etherate in THF in the presence of an organic or inorganic base for 24–48 hours . The product was obtained as an off-white crystalline solid .Physical and Chemical Properties Analysis
The compound has a melting point of >140°C (dec.) and a predicted boiling point of 656.2±55.0 °C . Its density is predicted to be 1.62±0.1 g/cm3 . It is slightly soluble in DMSO .Mécanisme D'action
Orientations Futures
Propriétés
Numéro CAS |
1219097-40-1 |
|---|---|
Formule moléculaire |
C10H17N3O |
Poids moléculaire |
0 |
Synonymes |
3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-8-Methoxy-7-(2-Methyl-1-piperazinyl)-4-oxo-, potassiuM salt (1:1) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S,3S)-1,4-Diazabicyclo[2.2.2]octane-2,3-dithiol](/img/structure/B1182230.png)



![(1-Hydroxy-13-methyl-11-oxo-14-prop-1-en-2-yl-3,7,10-trioxapentacyclo[6.4.1.19,12.02,4.05,13]tetradecan-5-yl) acetate](/img/structure/B1182243.png)

